

Independent Validation of BMS-986470's Effect on Erythropoiesis: A Comparative Guide

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Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel fetal hemoglobin (HbF) inducer, **BMS-986470**, with established and alternative therapies that modulate erythropoiesis. The information is intended to support independent validation and further research into therapeutic strategies for hemoglobinopathies such as sickle cell disease (SCD).

Executive Summary

BMS-986470 is a first-in-class, orally bioavailable Cereblon E3 Ligase Modulating Drug (CElMoD) that induces the degradation of two transcriptional repressors of fetal hemoglobin, Zinc finger and BTB domain-containing 7A (ZBTB7A) and Widely interspaced zinc finger protein (WIZ).^{[1][2][3]} This mechanism leads to a robust reactivation of γ -globin expression and subsequent increase in HbF levels.^{[1][2][4]} Preclinical studies have demonstrated its potential to achieve clinically relevant levels of HbF, suggesting a promising new therapeutic avenue for SCD. This guide compares the performance of **BMS-986470** with hydroxyurea, the current standard of care for SCD, and two other erythropoiesis-modulating agents, luspatercept and epoetin alfa, which act through different mechanisms.

Comparative Data on Erythropoietic Agents

The following tables summarize the quantitative effects of **BMS-986470** and its comparators on key erythropoietic parameters.

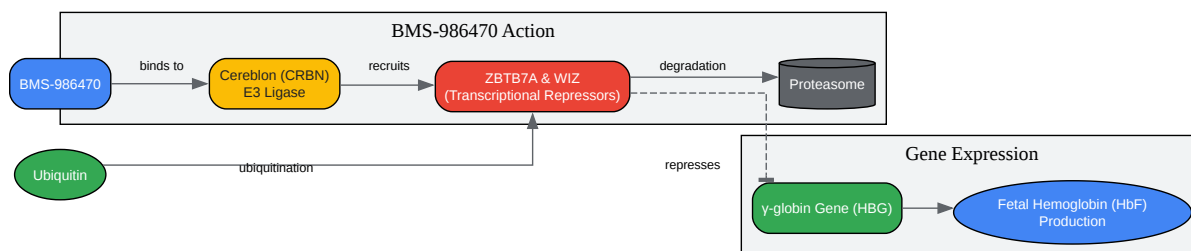
Agent	Test System	Dose/Concentration	Key Findings	Reference
BMS-986470	Human CD34+ cell-derived erythroblasts	Not Specified	>90% F-cells, >40% total HbF	[2][3]
Human CD34+-derived erythroid cells (14 days differentiation)	Not Specified	73-fold increase in γ -globin mRNA	[4]	
Engrafted NBSGW mouse model	1, 5, and 6 mg/kg/day for 14 days	Dose-dependent HbF activation	[4]	
Naïve healthy cynomolgus monkeys	0.3, 1.5, and 7.5 mg/kg/day for 16 days	Dose-dependent degradation of WIZ and ZBTB7A, increased γ -globin protein	[1][4]	
Hydroxyurea	Human CD34+ cell-derived erythroblasts	10 μ M	1.8-fold increase in γ -globin mRNA, F-cells increased from 52% to 75%	[5]
Sickle cell disease patients	1000–1500 mg/day	Mean HbF: 8.8% (vs. 5.0% untreated), Mean F-cells: 34% (vs. 22.9% untreated)	[6]	
Sickle cell disease patients (PK-guided dosing)	Mean dose: 27.0 mg/kg	Mean HbF: 30.8%, Mean F-cell fraction: 82.2%	[7]	

Luspatercept	Lower-risk myelodysplastic syndromes (LR-MDS) patients (Phase III MEDALIST trial)	Starting dose: 1.0 mg/kg every 3 weeks	Significantly reduced red blood cell transfusion burden vs. placebo	[8]
Non-transfusion-dependent LR-MDS patients (Phase II trial)	Not Specified	47.6% achieved ≥ 1.5 g/dL hemoglobin increase at 24 weeks	[9]	
Epoetin Alfa	Anemic chronic kidney disease (CKD) patients (not on dialysis)	10,000 IU once weekly	Mean hemoglobin increased from 9.1 g/dL to 11.6 g/dL	[10]
Anemic CKD patients (not on dialysis)	20,000 IU every 2 weeks	>88% achieved a hemoglobin response (11-12 g/dL)	[11]	

Signaling Pathways and Mechanisms of Action

BMS-986470: Targeted Degradation of Fetal Globin Repressors

BMS-986470 acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the transcriptional repressors ZBTB7A and WIZ. This proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which normally suppress the expression of the γ -globin gene (HBG). The removal of these repressors allows for the transcription of HBG, leading to the production of fetal hemoglobin.

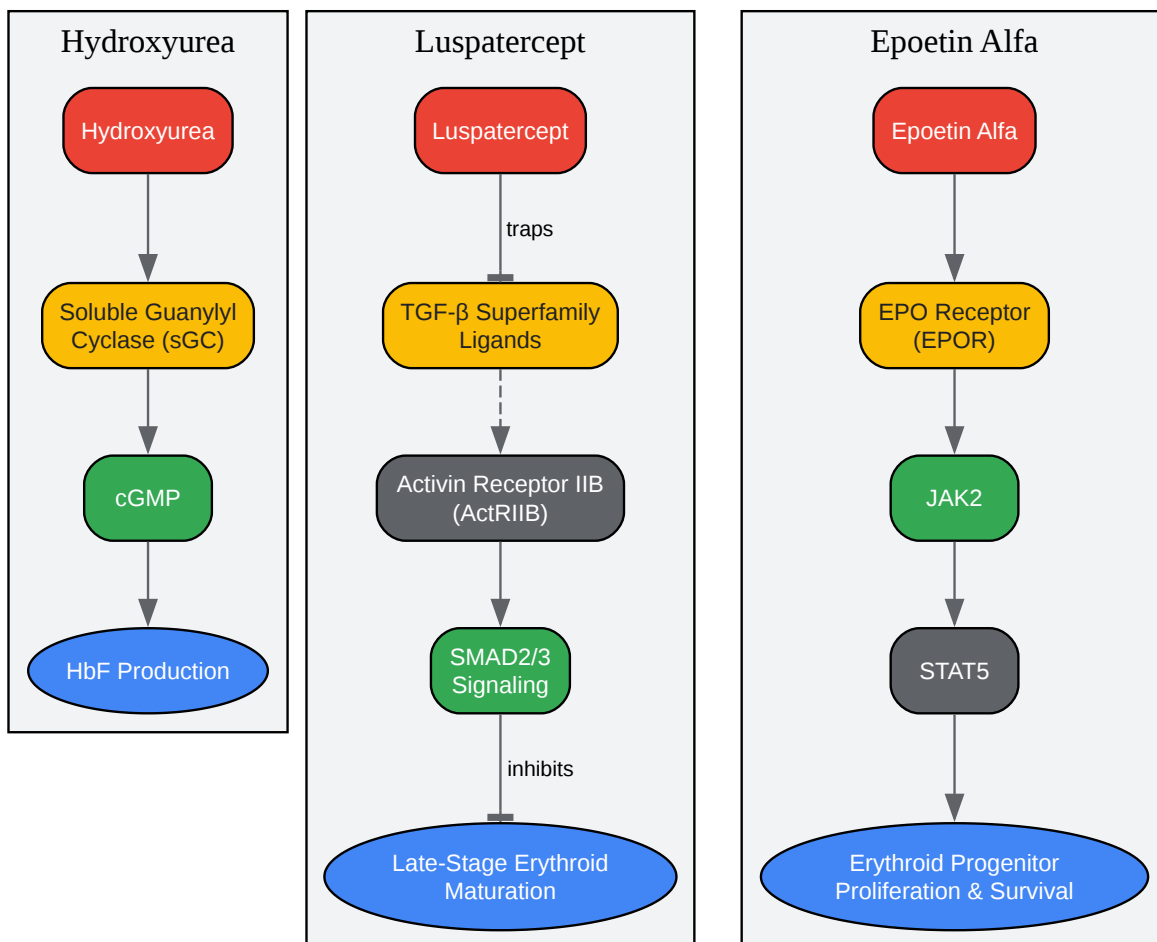


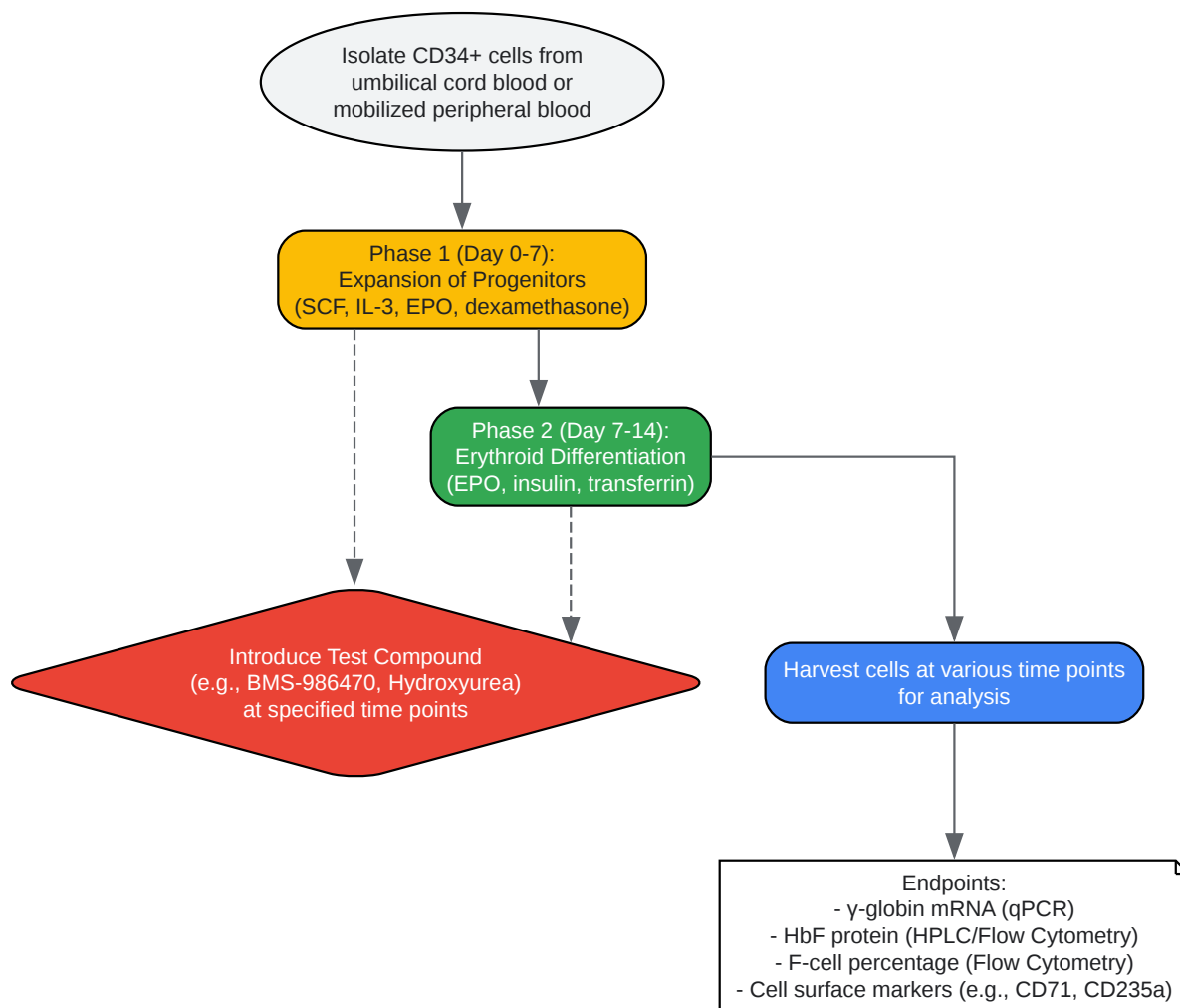
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Caption: Mechanism of Action of **BMS-986470**.

Comparative Signaling Pathways

The mechanisms of action for hydroxyurea, luspatercept, and epoetin alfa differ significantly from that of **BMS-986470**.





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